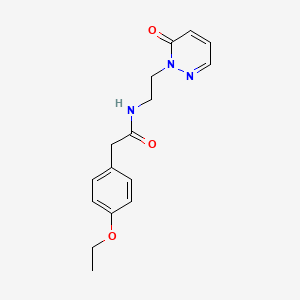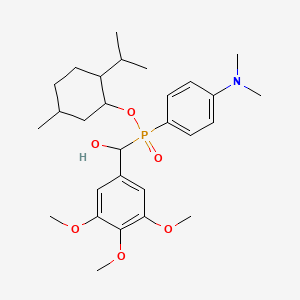
2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Radiosynthesis and Herbicide Safeners
One study discusses the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting their significance in understanding metabolism and mode of action in agricultural applications. This illustrates how similar compounds could be used in agricultural chemistry research, particularly in studying herbicide efficacy and safety (Latli & Casida, 1995).
Comparative Metabolism of Herbicides
Another relevant research focuses on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study demonstrates the importance of understanding how similar compounds are metabolized in different organisms, which is crucial for evaluating potential environmental and health impacts of chemical compounds (Coleman et al., 2000).
Pharmaceutical Applications
Further research into pyridazino(4,5-b)indole-1-acetamide compounds reveals their broad range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties. Such studies indicate the potential pharmaceutical applications of similar compounds in developing new drugs for various health conditions (Habernickel, 2002).
Antinociceptive Activity
Research on 3(2H)-pyridazinone derivatives with antinociceptive activity provides insights into the potential use of similar compounds in pain management and analgesic drug development. The study suggests that derivatives of this chemical class could offer new avenues for creating effective pain relievers (Doğruer et al., 2000).
Antimicrobial Activities
Another study explores the synthesis of thiazoles and their fused derivatives, examining their in vitro antimicrobial activities against various bacterial and fungal isolates. This highlights the potential of similar compounds in the development of new antimicrobial agents for combating infectious diseases (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOOCOPDQVILCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)



![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)

![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)
